2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 4-chlorophenyl group, a pyrrole substituent, and a 1,3-thiazol-2-yl acetamide moiety. Its synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole ring formation and subsequent thioether linkage formation. Structural characterization employs techniques such as ¹H-NMR, LC-MS, and IR spectroscopy, with key absorption bands at ~1678 cm⁻¹ (C=O stretch) and ~785 cm⁻¹ (C–Cl vibration) .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c18-13-5-3-12(4-6-13)15-21-22-17(24(15)23-8-1-2-9-23)27-11-14(25)20-16-19-7-10-26-16/h1-10H,11H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFQSOLUUYTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-triazole core differs from the 1,2,3-triazole in compound 6m, affecting ring planarity and dipole interactions .
- Substitution at the triazole 3-position (sulfanyl group) enhances nucleophilic reactivity compared to oxygen-based substituents (e.g., naphthalenyloxy in 6m) .
- The N-(1,3-thiazol-2-yl)acetamide group is conserved in the target compound and 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, suggesting shared hydrogen-bonding motifs (N–H⋯N interactions) .
Spectroscopic and Crystallographic Analysis
Table 2: Spectroscopic and Structural Data
Key Observations :
- The target compound’s C=O stretch (~1678 cm⁻¹) aligns with acetamide derivatives, while C–Cl vibrations vary slightly based on substituent positions .
- Crystallographic data for analogs reveal twisted conformations between aromatic rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide), likely influencing solubility and binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
